molecular formula C9H8N2 B057696 6-Aminoisoquinoline CAS No. 23687-26-5

6-Aminoisoquinoline

Cat. No. B057696
CAS RN: 23687-26-5
M. Wt: 144.17 g/mol
InChI Key: NGFCTYXFMDWFRQ-UHFFFAOYSA-N
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Description

6-Aminoisoquinoline is a reactant used in the preparation of N- [ {2- (4-methylpiperidin-1-yl)-6- (trifluoromethyl)-pyridin-3-yl}methyl] N’'- (6,6-fused heterocyclic) ureas as highly potent TRPV1 antagonists .


Synthesis Analysis

A computational study based on the DFT/TD-DFT approach was performed to explore various properties of 6-aminoquinoline (6AQ). The geometrical parameters, molecular orbitals (MOs), electronic spectra, electrostatic potential, molecular surface, reactivity parameters, and thermodynamic properties of 6AQ were explored . 6-Aminoisoquinoline is a useful intermediate for the synthesis of kinase inhibitors .


Molecular Structure Analysis

The geometrical parameters, molecular orbitals (MOs), electronic spectra, electrostatic potential, molecular surface, reactivity parameters, and thermodynamic properties of 6AQ were explored . The LUMO and HOMO were localized on the entire molecule .


Chemical Reactions Analysis

6-Aminoisoquinoline is a reactant used in the preparation of N- [ {2- (4-methylpiperidin-1-yl)-6- (trifluoromethyl)-pyridin-3-yl}methyl] N’'- (6,6-fused heterocyclic) ureas as highly potent TRPV1 antagonists . It is a useful intermediate for the synthesis of kinase inhibitors .


Physical And Chemical Properties Analysis

The empirical formula of 6-Aminoisoquinoline is C9H8N2, and its molecular weight is 144.17 . A computational study based on the DFT/TD-DFT approach was performed to explore various properties of 6-aminoquinoline (6AQ). The geometrical parameters, molecular orbitals (MOs), electronic spectra, electrostatic potential, molecular surface, reactivity parameters, and thermodynamic properties of 6AQ were explored .

Scientific Research Applications

  • 8-Aminoquinoline Therapy for Latent Malaria : This paper discusses the use of 8-aminoquinoline compounds, related to 6-Aminoisoquinoline, in treating latent malaria. These compounds have been instrumental in understanding and combating endemic malaria, despite challenges like hemolytic toxicity in patients with glucose-6-phosphate dehydrogenase deficiency (Baird, 2019).

  • Synthesis and Spasmolytic Activity of Aminoisoquinolines : Research on the synthesis of 3-aminoisoquinolines shows their potential in medicinal applications, particularly as spasmolytic agents. The study highlights the synthesis process and the biological activity of these compounds (Sereda et al., 1997).

  • Cardiac Hypertrophy and Poly(ADP-ribose) Polymerase : A study on 5-aminoisoquinoline, a specific poly(ADP-ribose) polymerase inhibitor, indicates its effectiveness in treating pathological cardiac hypertrophy, suggesting potential applications in cardiovascular disease treatment (Balakumar & Singh, 2006).

  • Facile Synthesis of 1-Aminoisoquinolines : A novel method for synthesizing 1-aminoisoquinolines is presented, offering a cost-effective and efficient approach to producing these compounds, highlighting their relevance in chemical research (Li, Wang, & Lu, 2012).

  • Radioiodination of 5-Aminoisoquinoline for Cancer Targeting : This study explores the use of 5-aminoisoquinoline in developing radioiodinated tracers for targeting poly(ADP-ribose) polymerase in cancer cells, particularly colorectal carcinoma (El-Hamoly et al., 2020).

  • Water-Soluble Inhibitor of Poly(ADP-Ribose) Polymerases : 5-Aminoisoquinolin-1-one, a water-soluble inhibitor of poly(ADP-ribose) polymerases, is extensively used as a biochemical and pharmacological tool. It has shown protective activity in various models of disease and inflammation (Threadgill, 2015).

  • Aminoquinones Structurally Related to Marine Isoquinolinequinones : This research focuses on the synthesis and cytotoxic evaluation of aminoquinones, derived from isoquinolinequinones, against different human cancer cells. Certain compounds showed significant antitumor activity (Delgado et al., 2012).

  • Selective Inhibitors of the Mutant B-Raf Pathway : The development of aminoisoquinolines as inhibitors of the B-Raf enzyme pathway is highlighted. These compounds are potent antitumor agents, emphasizing their potential in cancer therapy (Smith et al., 2009).

Safety And Hazards

6-Aminoisoquinoline is harmful by inhalation, in contact with skin, and if swallowed . It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

6-Aminoisoquinoline compounds are provided that influence, inhibit, or reduce the action of a kinase. These compounds are useful in the treatment of eye diseases such as glaucoma and for diseases characterized by abnormal growth, such as cancers . The estimated values indicate that 6AQ can be considered a desirable molecule for further studies of the NLO applications .

properties

IUPAC Name

isoquinolin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2/c10-9-2-1-8-6-11-4-3-7(8)5-9/h1-6H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGFCTYXFMDWFRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2)C=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70343315
Record name 6-Aminoisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70343315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Aminoisoquinoline

CAS RN

23687-26-5
Record name 6-Aminoisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70343315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Aminoisoquinoline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 6-Isoquinolinamine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BP6NQZ58UP
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Synthesis routes and methods I

Procedure details

Benzophenone imine (445 μL, 2.64 mmol) was added to a mixture of 6-bromoisoquinoline (500 mg, 2.4 mmol), BINAP (60 mg, 0.1 mmol), palladium acetate (12 mg, 0.05 mmol) and cesium carbonate (1.0 g, 3.07 mmol) in THF (10 ml) at room temperature. The mixture was degassed (N2×3) then heated at reflux under a nitrogen atmosphere for 16 hours. The reaction was then cooled to room temperature, partitioned between ethyl acetate (20 ml) and water (20 ml) and the aqueous phase extracted with ethyl acetate (20 ml). The combined organic phases were evaporated then re-dissolved in THF (15 ml). Hydrochloric acid (2N, aqueous, 4 ml) was added, then after stirring for 1 hour the THF was evaporated. The mixture was partitioned between ethyl acetate (20 ml) and 3M HCl (50 ml) and the aqueous phase washed with ethyl acetate (20 ml). The aqueous phase was basified (12N NaOH) then extracted with dichloromethane (3×50 ml). The combined organic phases were dried (Na2SO4) and evaporated to give the title compound (360 mg).
Quantity
445 μL
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
12 mg
Type
catalyst
Reaction Step One
Name
Quantity
60 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

6-bromoisoquinoline that weighed 17.2 g (see WO 2008/077553), 200 mL of 28% ammonia water and 10.8 g of copper (II) sulfate pentahydrate were put into the autoclave and tightly sealed, and the mixture was then stirred at 190° C. for 6 hours. After cooling to room temperature, the reaction solution was poured into 250 mL of a 10% aqueous sodium hydroxide solution, followed by extraction with ethyl acetate (100 mL×5). The extract was dried over anhydrous sodium sulfate, filtered, and then concentrated. The obtained crude product was suspended in dichloromethane and then filtered to obtain 10.2 g of the compound of interest as a light brown crystal (85%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
10.8 g
Type
catalyst
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
60
Citations
MA deLong, JM Sturdivant, SM Royalty… - ARVO Meeting …, 2009 - researchgate.net
… To identify new agents for the treatment of glaucoma, a collection of 6aminoisoquinoline amides was screened against trabecular meshwork (TM) cell lines for the ability to induce …
Number of citations: 13 www.researchgate.net
H Poradowska, E Huczkowska, W Czuba - 1975 - pascal-francis.inist.fr
THE PREPARATION OF 6-AMINOISOQUINOLINE … THE PREPARATION OF 6-AMINOISOQUINOLINE …
Number of citations: 6 pascal-francis.inist.fr
JM Sturdivant, SM Royalty, JD Yingling… - … OF PAPERS OF THE …, 2016 - researchgate.net
… with 6-aminoisoquinoline. Studies towards the asymmetric synthesis demonstrate that chloroformates in DMF can be used to couple the weakly nucleophilic 6aminoisoquinoline with …
Number of citations: 0 www.researchgate.net
MA deLong, JM Sturdivant - Synthesis, 2019 - thieme-connect.com
… ) and 6-aminoisoquinoline in DMF gave 6-aminoisoquinoline … used to couple the 6-aminoisoquinoline with model compound … acid (8) was coupled with 6-aminoisoquinoline using 2,2,2-…
Number of citations: 4 www.thieme-connect.com
P Kocienski - Synfacts, 2019 - thieme-connect.com
… Coupling 6-aminoisoquinoline (H) to carboxylic acid G without racemization posed a … as a coupling reagent, successfully coupled the 6-aminoisoquinoline with carboxylic acid G to give …
Number of citations: 0 www.thieme-connect.com
DG Bew, GR Clemo - Journal of the Chemical Society (Resumed), 1955 - pubs.rsc.org
ALTHOUGH many nitrogenous steroid derivatives occur in Nature, none has been found in which the hetero-atom is part of the cyclopenta [a] phenanthrene ring system. Moreover, few …
Number of citations: 1 pubs.rsc.org
A Bonardi, CT Supuran - Expert Opinion on Therapeutic Patents, 2019 - Taylor & Francis
… was coupled with the suitably substituted 6-aminoisoquinoline to obtain amides 22b. The … into amide 33 using the properly substituted 6-aminoisoquinoline, EDC and DMAP for the …
Number of citations: 2 www.tandfonline.com
AR Osborn, K Schofield, LN Short - Journal of the Chemical Society …, 1956 - pubs.rsc.org
… It is seen, however, that the force constant for 8-aminoisoquinoline is only very slightly higher than that of the 7-isomer, while 3- and 6-aminoisoquinoline give significantly higher values. …
Number of citations: 5 pubs.rsc.org
B Colligris, A Crooke, F Huete… - Recent Patents on …, 2012 - ingentaconnect.com
… Finally, the clinical candidate, AR-12286 a 6-aminoisoquinoline compound Fig. (1-1), was selected possessing optimized elements and a superior in vivo profile [10]. To protect its …
Number of citations: 12 www.ingentaconnect.com
P Chen, D Norris, KD Haslow, TGM Dhar… - Bioorganic & medicinal …, 2003 - Elsevier
Screening of our in-house compound collection led to the discovery of 5-bromo-6-amino-2-isoquinoline 1 as a weak inhibitor of IMPDH. Subsequent optimization of 1 afforded a series …
Number of citations: 78 www.sciencedirect.com

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